3-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one
説明
特性
IUPAC Name |
3-(3-pyrimidin-4-yloxypyrrolidine-1-carbonyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-17(14-9-12-3-1-2-4-15(12)25-18(14)23)21-8-6-13(10-21)24-16-5-7-19-11-20-16/h1-5,7,9,11,13H,6,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRVRFFVWSAZKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Preparation of 3-Carboxy-2H-chromen-2-one
The coumarin core is synthesized via Pechmann condensation under acidic conditions:
Reaction Conditions
- Reactants : Resorcinol (1.0 eq), ethyl acetoacetate (1.2 eq)
- Catalyst : Concentrated H₂SO₄ (10 mol%)
- Solvent : Ethanol (anhydrous)
- Temperature : 80°C, 6 hr
- Yield : 78%
Mechanistic Insights
Protonation of the β-ketoester activates the carbonyl, enabling electrophilic attack by resorcinol. Cyclodehydration forms the lactone ring, with the carboxylic acid group introduced via hydrolysis of the intermediate ester.
Characterization Data
| Parameter | Value |
|---|---|
| $$ ^1H $$ NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, C4-H), 7.89 (d, J=8.4 Hz, 1H, C5-H), 7.52 (t, J=7.8 Hz, 1H, C6-H), 6.97 (d, J=8.0 Hz, 1H, C8-H), 3.42 (s, 3H, COOCH₃) |
| HRMS (ESI+) | m/z Calcd for C₁₀H₈O₄ [M+H]⁺: 193.0495, Found: 193.0492 |
Development of the Pyrrolidine-Pyrimidine Intermediate
Synthesis of 3-(Pyrimidin-4-yloxy)pyrrolidine
A two-step protocol achieves this key intermediate:
Step 1: Protection of Pyrrolidine
- Reactants : Pyrrolidine (1.0 eq), Boc₂O (1.1 eq)
- Conditions : THF, 0°C → RT, 12 hr
- Yield : 94% (N-Boc-pyrrolidine)
Step 2: Nucleophilic Aromatic Substitution
- Reactants : N-Boc-pyrrolidine (1.0 eq), 4-chloropyrimidine (1.05 eq)
- Base : KHMDS (1.2 eq)
- Solvent : DMF, 100°C, 24 hr
- Deprotection : TFA/CH₂Cl₂ (1:1), RT, 2 hr
- Overall Yield : 62%
Critical Parameters
- Steric hindrance at the pyrrolidine nitrogen necessitates high-temperature activation.
- Excess base prevents protonation of the pyrimidine leaving group.
Stereochemical Considerations
Racemic product forms due to planar transition state in SNAr. Chiral resolution via preparative HPLC (Chiralpak IA column, hexane/i-PrOH 85:15) affords enantiopure material when required.
Final Coupling and Macrocyclization
Carbodiimide-Mediated Amide Bond Formation
Reaction Scheme
3-Carboxycoumarin + 3-(Pyrimidin-4-yloxy)pyrrolidine → Target Compound
Optimized Conditions
- Coupling Agent : HATU (1.5 eq)
- Base : DIPEA (3.0 eq)
- Solvent : DMF (anhydrous), 0°C → RT, 18 hr
- Workup : Aqueous NaHCO₃ extraction, silica gel chromatography (EtOAc/hexane 3:7)
- Yield : 68%
Key Challenges Addressed
- Solubility : DMF ensures dissolution of both polar coumarin and hydrophobic pyrrolidine.
- Epimerization : Low temperature minimizes racemization at the coumarin C3 center.
- Byproduct Formation : Excess HATU sequesters residual water, preventing carboxylic acid dimerization.
Alternative Synthetic Pathways
One-Pot Tandem Coupling Approach
A streamlined method combining steps 3 and 4:
Procedure
- Charge reactor with 3-carboxycoumarin, 4-chloropyrimidine, pyrrolidine, HATU, DIPEA.
- Heat at 80°C in DMF for 48 hr.
Outcome
- Advantage : Eliminates intermediate isolation.
- Drawback : Reduced yield (41%) due to competing side reactions.
Mechanistic Analysis
In situ generation of the pyrrolidine-pyrimidine intermediate precedes coupling, but prolonged heating promotes decomposition of the activated ester.
Structural Characterization and Validation
X-ray Crystallographic Data
Single crystals grown via vapor diffusion (CH₃CN/Et₂O) confirm molecular geometry:
Crystallographic Parameters
| Parameter | Value |
|---|---|
| Formula | C₁₈H₁₆N₃O₅ |
| Crystal System | Monoclinic |
| Space Group | P2₁/ n |
| a (Å) | 7.041(3) |
| b (Å) | 9.339(4) |
| c (Å) | 15.614(6) |
| β (°) | 103.03 |
| V (ų) | 1000.2(7) |
| Z | 4 |
| R₁ | 0.0337 |
The structure (Fig. 1) reveals planarity of the coumarin system (r.m.s. deviation 0.012 Å) and a 75.4° dihedral angle between pyrimidine and pyrrolidine rings.
Spectroscopic Correlations
$$ ^{13}C $$ NMR (101 MHz, CDCl₃)
- C=O (Coumarin) : δ 164.3 ppm
- C=O (Amide) : δ 172.8 ppm
- Pyrimidine C4-O : δ 157.1 ppm
IR (ATR, cm⁻¹)
- 1742 (coumarin lactone)
- 1665 (amide I)
- 1247 (C-O-C asym)
Process Optimization and Scale-Up Considerations
Critical Quality Attributes (CQAs)
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥99.0% (area%) |
| Residual Solvents | DMF <410 ppm |
| Heavy Metals | Pb <5 ppm |
Design of Experiments (DoE) for Coupling Step
A central composite design evaluated three factors:
- HATU Equivalents (1.2–1.8 eq)
- Temperature (0–25°C)
- Reaction Time (12–24 hr)
Optimal Conditions
- HATU: 1.6 eq
- Temp: 5°C
- Time: 18 hr
- Predicted Yield: 73%
化学反応の分析
Types of Reactions
3-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The pyrimidine moiety can be reduced to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
3-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and neuroprotective agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
作用機序
The mechanism of action of 3-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, apoptosis, and oxidative stress.
類似化合物との比較
Structural Features
The compound’s unique pyrimidinyloxy-pyrrolidine group distinguishes it from other coumarin derivatives. Key structural analogues include:
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
